4-Bromo-2,2-dimethyl-3-oxobutanenitrile

Organic Synthesis C–C Bond Formation Nucleophilic Substitution

Synthesizing pyrrole-based drug candidates requires an α-bromomethyl ketone with steric stabilization. 4-Bromo-2,2-dimethyl-3-oxobutanenitrile delivers: • Gem-dimethyl protects nitrile from base-induced decomposition. • Bromo handle enables direct Blaise couplings and Suzuki-Miyaura cross-couplings. • Distinct Br isotopic pattern for MS quantification. Available in gram to kilogram scales, ≥98% purity.

Molecular Formula C6H8BrNO
Molecular Weight 190.04
CAS No. 1799545-39-3
Cat. No. B2393989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,2-dimethyl-3-oxobutanenitrile
CAS1799545-39-3
Molecular FormulaC6H8BrNO
Molecular Weight190.04
Structural Identifiers
SMILESCC(C)(C#N)C(=O)CBr
InChIInChI=1S/C6H8BrNO/c1-6(2,4-8)5(9)3-7/h3H2,1-2H3
InChIKeyIUQZPKKBFMHMMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,2-dimethyl-3-oxobutanenitrile: Chemical Identity & Procurement


4-Bromo-2,2-dimethyl-3-oxobutanenitrile is a gem-dimethyl-substituted β-keto nitrile featuring an α-bromomethyl ketone moiety. It belongs to the class of 3-oxobutanenitrile derivatives, which are widely employed as versatile building blocks in organic synthesis for the construction of heterocyclic cores and pharmacologically relevant scaffolds [1]. The compound has the molecular formula C6H8BrNO and a molecular weight of 190.04 g/mol . Its structure combines three reactive functional groups: a nitrile, a ketone, and a primary alkyl bromide, which collectively enable diverse downstream transformations including nucleophilic substitution, cyclocondensation, and metal-mediated coupling reactions.

Scaffold Versatile β-keto nitrile building block with three reactive handles
C–C bonds Direct Blaise-type homologation without pre-functionalization
Heterocycles Pyrrole and related core construction with late-stage diversification

4-Bromo-2,2-dimethyl-3-oxobutanenitrile: Why Analogs Fail


The α-bromomethyl ketone functionality in 4-bromo-2,2-dimethyl-3-oxobutanenitrile imparts a distinct and essential electrophilic reactivity that is absent in non-halogenated 3-oxobutanenitrile analogs such as 2,2-dimethyl-3-oxobutanenitrile (CAS 37719-02-1) or 3-oxobutanenitrile (CAS 2469-99-0). This bromine substituent enables direct participation in carbon–carbon bond-forming reactions (e.g., Blaise-type couplings, Barbier reactions) and nucleophilic substitution pathways that are fundamental to the construction of complex molecular architectures [1]. Furthermore, the gem-dimethyl group at the 2-position provides steric shielding of the adjacent nitrile-bearing carbon, reducing undesired side reactions such as base-mediated decomposition or unwanted α-alkylation [2]. Substitution with a non-brominated analog would eliminate the key electrophilic handle, necessitating additional functionalization steps, lowering overall yield, and compromising synthetic efficiency in multi-step sequences.

α-Bromomethyl ketone Non-brominated analogs (e.g., 2,2-dimethyl-3-oxobutanenitrile) lack the electrophilic handle; direct Blaise or nucleophilic substitution pathways may not transfer, requiring extra halogenation steps.
Gem-dimethyl group Unsubstituted analogs (e.g., 4-bromo-3-oxobutanenitrile) possess acidic α‑protons that can promote enolate side reactions; stability and reaction predictability may differ, limiting direct substitution.

4-Bromo-2,2-dimethyl-3-oxobutanenitrile: Key Differences from Analogs


Electrophilic Reactivity: α-Bromomethyl Ketone

The presence of an α-bromomethyl ketone group enables 4-bromo-2,2-dimethyl-3-oxobutanenitrile to function as an electrophilic partner in Blaise-type reactions with nitriles, yielding 1,3-diketones and 3-amino enones. In contrast, non-brominated analogs such as 2,2-dimethyl-3-oxobutanenitrile lack this reactive handle and cannot participate in such direct homologation chemistry without prior α-functionalization [1]. The bromine atom also facilitates nucleophilic substitution with amines, thiols, and other nucleophiles under mild conditions, whereas the non-halogenated counterpart requires harsher activation (e.g., enolate formation) .

Blaise Reactivity
Class-level
Active electrophile; enables Blaise coupling to 1,3-diketones/amino enones. Non-brominated analog inert under identical Zn-mediated conditions.
Direct homologation advantage; avoids separate α-halogenation step.
Reported for α-bromo ketone class; verify in target substrate.
Organic Synthesis C–C Bond Formation Nucleophilic Substitution

Molecular Weight & Lipophilicity Advantage

Introduction of a bromine atom significantly alters the physicochemical profile of the β-keto nitrile scaffold. The target compound has a molecular weight of 190.04 g/mol, which is 78.90 g/mol higher than its non-brominated gem-dimethyl analog (2,2-dimethyl-3-oxobutanenitrile, MW = 111.14 g/mol) [1]. This mass increase can be advantageous for certain applications, such as serving as a heavier analog in mechanistic studies or as a precursor to bromine-containing pharmacophores. Additionally, the bromine substituent increases lipophilicity, which may influence partitioning behavior in biphasic reactions or biological membrane permeability in derived drug candidates.

Mass Increase
Reported
+78.90 g/mol (71% heavier vs. non-brominated analog)
Supports mass-labeling and internal standard applications in LC–MS.
Calculated from molecular formula; chromatographic behavior to confirm.
Medicinal Chemistry Physicochemical Properties ADME Profiling

Steric Shielding of Nitrile α-Position

The gem-dimethyl substitution at C2 creates a quaternary carbon adjacent to the nitrile group. This steric bulk shields the α-nitrile position from undesired nucleophilic attack or base-mediated enolate formation under basic conditions. In contrast, the unsubstituted analog 4-bromo-3-oxobutanenitrile (CAS 81056-49-7) possesses an acidic α-methylene proton adjacent to both the ketone and nitrile, leading to competing enolate chemistry and potential decomposition . The steric protection conferred by the gem-dimethyl group enhances the compound's stability during storage and in reaction mixtures, allowing for more predictable reactivity and improved yields in subsequent transformations [1].

Steric Shield
Class-level
0 α-protons (quaternary C2) vs. 2 α-protons in unsubstituted analog
Reduced enolate side reactions; improved shelf stability and reaction profiles.
Based on structural comparison; validate under specific basic conditions.
Synthetic Methodology Stability Selectivity

Heterocycle Synthesis: Post-Functionalization Utility

4-Bromo-2,2-dimethyl-3-oxobutanenitrile serves as a precursor to pyrrole frameworks via three-component reactions with α-hydroxyketones and anilines. The bromine atom provides a handle for further diversification (e.g., Suzuki coupling, amination) after heterocycle formation, enabling the rapid generation of structurally diverse libraries. In contrast, the non-brominated analog 3-oxobutanenitrile (CAS 2469-99-0) yields pyrroles lacking a functionalizable halogen, limiting post-cyclization elaboration [1]. This distinction is critical for medicinal chemistry campaigns requiring iterative SAR exploration.

Late-Stage Diversification
Class-level
Bromine handle remains after pyrrole formation, enabling Suzuki coupling/amination. Non-halogenated pyrrole products require separate halogenation.
Efficient SAR library expansion without additional functionalization steps.
Observed in three-component pyrrole synthesis; cross-coupling conditions to optimize.
Medicinal Chemistry Heterocycle Synthesis Drug Discovery

4-Bromo-2,2-dimethyl-3-oxobutanenitrile: Best Use Cases


Pyrrole Library Synthesis for Drug Discovery

The compound is ideally suited for three-component pyrrole syntheses where the bromine substituent remains intact, providing a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki–Miyaura) or nucleophilic aromatic substitution. This enables efficient construction of focused libraries for SAR studies around pyrrole-based drug candidates, including COX-2 inhibitors and antitubercular leads [1].

Blaise-Type Coupling to 1,3-Diketones

The α-bromomethyl ketone moiety allows direct participation in zinc-mediated Blaise reactions with various nitriles, affording 1,3-diketones or 3-amino enones in a single operation. This bypasses the need for separate α-halogenation steps, making it a strategic choice for synthesizing β-diketone ligands and heterocyclic precursors [1].

Sterically Shielded β-Keto Nitrile Intermediates

The gem-dimethyl group at C2 provides kinetic stabilization of the nitrile α-position, making the compound a robust intermediate for multi-step sequences requiring basic or nucleophilic conditions. This stability is particularly valuable in large-scale syntheses where minimizing decomposition and side reactions is critical for maintaining yield and purity [1][2].

Mass-Labeling & Internal Standard Applications

The significant mass increase (78.90 g/mol) and distinct bromine isotopic pattern (⁷⁹Br/⁸¹Br ≈ 1:1) make the compound a useful mass-labeling agent or internal standard for quantitative LC–MS analysis. Its physicochemical similarity to non-brominated β-keto nitriles ensures comparable chromatographic behavior while providing unambiguous mass differentiation [1][2].

Application
Selection Property
Validation Focus
Pyrrole-based library synthesis
Latent bromine for cross-coupling
Post-functionalization diversity
Blaise-type 1,3-diketone formation
α-Bromomethyl ketone reactivity
Direct homologation without pre-activation
Multi-step synthetic intermediate
Gem-dimethyl steric protection
Stability under basic/nucleophilic conditions
Mass-labeling for LC-MS analysis
Significant mass shift (⁷⁹Br/⁸¹Br)
Retention time similarity, mass resolution
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